N-ethyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide
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Overview
Description
N-ethyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring fused with a benzene ring, an ethyl group, and a phenylpropanamide moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones.
Fusing the Benzene Ring: The benzene ring is introduced through a cyclization reaction, often using a gold(I)-catalyzed cycloisomerization procedure starting from N-(2-alkynyl)aryl benzamides.
Introduction of the Ethyl Group: The ethyl group can be added via an alkylation reaction using ethyl halides in the presence of a strong base.
Formation of the Phenylpropanamide Moiety: This step involves the reaction of the oxazole derivative with phenylpropanoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, while nucleophilic substitution can take place at the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-ethyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial and anticancer agent
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-ethyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide involves its interaction with specific molecular targets. The oxazole ring can interact with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The phenylpropanamide moiety can interact with hydrophobic pockets in proteins, affecting their function. These interactions can disrupt cellular processes, leading to antibacterial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-benzylidene-3-oxobutanamide: Known for its antibacterial activity.
4H-benzo[d][1,3]oxazines: Studied for their anticancer properties.
Uniqueness
N-ethyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide is unique due to its specific combination of an oxazole ring, benzene ring, and phenylpropanamide moiety. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-ethyl-3-(2-oxo-1,3-benzoxazol-3-yl)-N-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-2-19(14-8-4-3-5-9-14)17(21)12-13-20-15-10-6-7-11-16(15)23-18(20)22/h3-11H,2,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMYJUMBHOHANI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CCN2C3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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